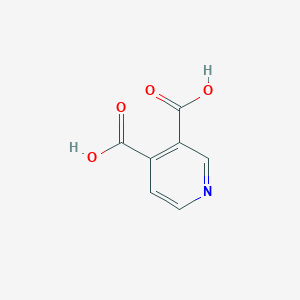
Pyridine-3,4-dicarboxylic acid
Cat. No. B147513
Key on ui cas rn:
490-11-9
M. Wt: 167.12 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05616709
Procedure details


Under nitrogen atmosphere a suspension of a 97% pure 3,4-pyridine dicarboxylic acid (152 g, 0.88 mol) in acetic anhydride (450 mL) was heated to reflux and a complete solution was obtained. Once refluxing temperature was reached, solvent was removed by distillation at atmospheric pressure (about 400 mL were collected) over a period of about 1 hour. Vapors temperature was observed to increase from about 132° C. to 140° C. and distillation was stopped when internal temperature reached 150°-155° C. The reaction mixture was cooled to 70° C. and tert-BuOMe (450 mL) was added dropwise under stirring. A dark grey solid precipitated at about 40° C. while temperature was spontaneously let reach 20°-25° C. The suspension was further cooled to 0°-5° C. and stirred for two hours. Under nitrogen blanket the dark grey precipitate was collected by filtration, washed with tert-BuOMe (100 mL) and dried under vacuum (20 torr; 30° C.; 2 h) to yield 3,4-pyridine dicarboxylic acid anhydride (100 g; yield 76%) which was directly used in the next step.


Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=O)=[C:3]([C:10]([OH:12])=[O:11])[CH:2]=1>C(OC(=O)C)(=O)C>[N:1]1[CH:6]=[CH:5][C:4]2[C:7]([O:12][C:10](=[O:11])[C:3]=2[CH:2]=1)=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
152 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=C(C=C1)C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a complete solution was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Once refluxing temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed by distillation at atmospheric pressure (about 400 mL were collected) over a period of about 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to increase from about 132° C. to 140° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 150°-155° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
tert-BuOMe (450 mL) was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A dark grey solid precipitated at about 40° C. while temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was spontaneously let reach 20°-25° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was further cooled to 0°-5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for two hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Under nitrogen blanket the dark grey precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with tert-BuOMe (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum (20 torr; 30° C.; 2 h)
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC2=C(C=C1)C(=O)OC2=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
